Dimethyl 2-[(1-piperidinylcarbonothioyl)amino]terephthalate
CAS No.: 831245-10-4
Cat. No.: VC7555949
Molecular Formula: C16H20N2O4S
Molecular Weight: 336.41
* For research use only. Not for human or veterinary use.
![Dimethyl 2-[(1-piperidinylcarbonothioyl)amino]terephthalate - 831245-10-4](/images/structure/VC7555949.png)
Specification
CAS No. | 831245-10-4 |
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Molecular Formula | C16H20N2O4S |
Molecular Weight | 336.41 |
IUPAC Name | dimethyl 2-(piperidine-1-carbothioylamino)benzene-1,4-dicarboxylate |
Standard InChI | InChI=1S/C16H20N2O4S/c1-21-14(19)11-6-7-12(15(20)22-2)13(10-11)17-16(23)18-8-4-3-5-9-18/h6-7,10H,3-5,8-9H2,1-2H3,(H,17,23) |
Standard InChI Key | GFNBQEKONMOENK-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=S)N2CCCCC2 |
Introduction
Chemical Structure and Properties
Molecular Architecture
The molecule consists of:
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A terephthalate backbone (1,4-benzenedicarboxylate) with methyl ester groups.
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A thiourea functional group (–NH–C(=S)–N–) at the 2-position, where one nitrogen is part of a piperidine ring .
Table 1: Key Structural Data
Physicochemical Properties
While direct data for this compound is limited, inferences from analogs suggest:
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Solubility: Likely low in water due to ester and thiourea groups; soluble in polar organic solvents (e.g., DMSO, DMF) .
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Melting Point: Estimated 150–170°C (similar to dimethyl aminoterephthalate derivatives) .
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Stability: Hydrolytically stable under neutral conditions but may degrade in acidic/basic environments .
Synthesis and Reactivity
Synthetic Routes
The compound is typically synthesized via:
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Amination: Reaction of dimethyl 2-aminoterephthalate with piperidine-1-carbothioyl chloride .
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Catalytic Hydrogenation: Predecessor amines (e.g., dimethyl nitroterephthalate) may be reduced using noble metal catalysts .
Table 2: Representative Synthesis Protocol
Reactivity
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Thiourea Group: Participates in hydrogen bonding, making it useful in supramolecular chemistry .
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Ester Groups: Susceptible to hydrolysis under acidic/basic conditions to form dicarboxylic acids .
Applications and Research Findings
Pharmaceutical Research
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Kinase Inhibition: Thiourea derivatives are explored as kinase inhibitors due to their ability to bind ATP pockets .
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Antimicrobial Activity: Structural analogs exhibit moderate activity against Gram-positive bacteria .
Material Science
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Coordination Polymers: The thiourea moiety can act as a ligand for transition metals, enabling metal-organic framework (MOF) synthesis .
Table 3: Biological Activity of Analogous Compounds
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